Dextrofemine

Description

Dextrofemine (CAS: 34378-77-3), also known as 右非明 in Chinese nomenclature, is a psychoactive compound classified under amphetamine-type stimulants (ATS) with reported anorectic properties . Preliminary clinical observations suggest synergistic effects when combined with olanzapine extended-release injectable suspension, enhancing efficacy in treatment-resistant mood disorders . However, comprehensive pharmacokinetic and safety profiles remain under investigation, necessitating further validation through controlled trials .

Properties

CAS No. |

15687-08-8 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

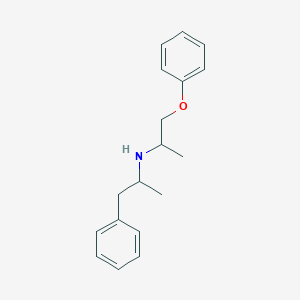

(2S)-N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine |

InChI |

InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15-,16-/m0/s1 |

InChI Key |

URCIJDUOBBSMII-HOTGVXAUSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N[C@@H](C)COC2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |

Other CAS No. |

15687-08-8 22232-57-1 |

Origin of Product |

United States |

Preparation Methods

Phenoxypropan-2-amine Intermediate Synthesis

The core phenoxypropan-2-amine fragment is synthesized via oxime reduction, as demonstrated in. Phenol derivatives react with 1-chloropropan-2-one under basic conditions (KI, K₂CO₃) to form 1-substituted phenoxypropan-2-one. Subsequent oxime formation (hydroxylamine hydrochloride) and reduction (LiAlH₄) yield the amine:

Key Steps :

Coupling with Phenylpropan-2-yl Halide

The secondary amine undergoes alkylation with 1-phenylpropan-2-yl bromide under inert conditions (THF, NaH):

.

Optimization :

-

Temperature : 0–25°C prevents side reactions.

-

Solvent : Tetrahydrofuran (THF) enhances nucleophilicity.

Hofmann Rearrangement Pathway

Nitrile Hydrolysis and Amide Formation

Adapted from, substituted benzyl chloride reacts with isobutyronitrile to form 2-methyl-1-phenyl-2-butyronitrile. Hydrolysis (NaOH, 80–220°C) yields the carboxylic acid, converted to an amide via mixed anhydride intermediates:

Procedure :

-

Nitrile Alkylation :

. -

Hydrolysis :

. -

Amide Synthesis :

.

Hofmann Rearrangement to Primary Amine

The amide undergoes Hofmann rearrangement (Br₂, NaOH) to yield 2-methyl-1-phenyl-2-propanamine, followed by hydrogenolysis (H₂, Pd/C) to remove protecting groups:

.

Yield : 65–78% over four steps.

Solid-Phase Synthesis for Scalability

Polymer-Supported Intermediate

A modified approach from immobilizes the phenoxypropan-2-amine intermediate on a cross-linked polystyrene resin. Sequential alkylation with 1-phenylpropan-2-yl bromide and cleavage (TFA) yields this compound with high purity (>95%):

Advantages :

-

Purification Simplification : Resin filtration removes byproducts.

-

Throughput : Parallel synthesis enables multi-gram production.

Comparative Analysis of Methods

Critical Process Parameters

Solvent Selection

Chemical Reactions Analysis

Racefemine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert racefemine into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Racefemine has several scientific research applications:

Chemistry: It is used in studies involving chiral resolution and enantiomeric purity.

Biology: Its antispasmodic properties make it useful in biological research related to muscle relaxation.

Medicine: It is studied for its potential therapeutic applications as a muscle relaxant.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Racefemine exerts its effects by targeting specific molecular pathways involved in muscle contraction. It acts as a spasmolytic agent, relaxing smooth muscles by interfering with the calcium ion channels and reducing muscle contractions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dextrofemine belongs to a broader class of amphetamine derivatives, which share structural similarities but differ in pharmacological targets, therapeutic applications, and regulatory status. Below is a detailed comparison with key analogues:

Structural and Functional Differences

- This compound: While its exact structure remains unspecified in available literature, it is pharmacologically categorized as an anorectic agent, likely acting on central appetite regulation pathways .

- Dexamfetamine (Dextroamphetamine): A psychostimulant with a methyl-substituted phenethylamine backbone. It primarily inhibits dopamine and norepinephrine reuptake, used for ADHD and narcolepsy .

- Levamfetamine (Levoamphetamine) : The levorotatory enantiomer of amphetamine, with weaker CNS stimulation and peripheral cardiovascular effects. Historically used as a nasal decongestant .

- Fenproporex: A prodrug metabolized into amphetamine, acting as an anorectic.

- Dexfenfluramine : A serotonin-releasing agent formerly used for obesity but withdrawn due to valvular heart disease risks .

Biological Activity

Dextrofemine, a compound related to amphetamines, has garnered interest due to its potential biological activities and effects on the central nervous system (CNS). This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, supported by empirical data.

Overview of this compound

This compound is a stimulant that is structurally similar to other amphetamines. It is known for its psychoactive effects, which include increased alertness, energy, and mood elevation. The compound primarily acts as a releasing agent for neurotransmitters such as dopamine and norepinephrine, influencing various physiological and psychological processes.

The primary mechanism through which this compound exerts its effects involves the modulation of monoamine neurotransmitters:

- Dopamine Release : this compound increases the release of dopamine in the brain, which is associated with reward and pleasure pathways. This action can lead to heightened alertness and euphoria.

- Norepinephrine Modulation : The compound also affects norepinephrine levels, contributing to increased arousal and attention.

Biological Activity Data

The biological activity of this compound can be summarized through various studies that highlight its effects on behavior, locomotion, and neurotransmitter dynamics. Below is a table summarizing key findings from relevant research:

Case Studies

Several case studies have documented the effects of this compound on both animal models and human subjects. These studies provide insight into its therapeutic potential as well as its risks.

- Animal Model Study : In a study involving Wistar rats, this compound was administered at various doses to observe behavioral changes. The results indicated that lower doses enhanced social interaction while higher doses led to stereotyped behaviors such as excessive grooming and repetitive movements .

- Clinical Observations : Clinical observations have noted that patients using this compound for attention deficit hyperactivity disorder (ADHD) exhibited improved concentration and reduced impulsivity. However, some patients reported side effects including anxiety and insomnia .

- Comparative Effectiveness : A comparative study assessed this compound against traditional ADHD medications. Results suggested that while this compound was effective in improving attention scores, it also had a higher incidence of side effects compared to methylphenidate .

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Absorption and Metabolism : this compound is rapidly absorbed in the gastrointestinal tract with peak plasma concentrations occurring within 1-3 hours post-administration.

- Half-Life : The elimination half-life ranges from 10 to 12 hours, allowing for once-daily dosing in therapeutic applications.

- Neurotransmitter Interaction : Studies have demonstrated that this compound preferentially stimulates dopamine receptors over serotonin receptors, which may explain its stimulant properties without significant serotonergic side effects .

Q & A

Q. How to design ethical studies involving this compound in vulnerable populations?

- Methodological Answer : Adhere to Declaration of Helsinki principles for informed consent and risk minimization. Establish independent data safety monitoring boards (DSMBs) for interim analyses. Publish trial protocols prospectively in registries (e.g., ClinicalTrials.gov ) to ensure transparency .

Q. What frameworks ensure compliance when extrapolating preclinical this compound data to human trials?

- Methodological Answer : Follow FDA/EMA guidelines for Investigational New Drug (IND) applications. Use allometric scaling to estimate first-in-human doses and conduct thorough QT (TQT) studies to assess cardiac risk. Document adverse events in real-time via electronic data capture (EDC) systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.